1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid 1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 442531-48-8
VCID: VC8116541
InChI: InChI=1S/C15H10F2N2O2/c1-8-18-12-6-9(15(20)21)2-4-14(12)19(8)13-5-3-10(16)7-11(13)17/h2-7H,1H3,(H,20,21)
SMILES: CC1=NC2=C(N1C3=C(C=C(C=C3)F)F)C=CC(=C2)C(=O)O
Molecular Formula: C15H10F2N2O2
Molecular Weight: 288.25 g/mol

1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

CAS No.: 442531-48-8

Cat. No.: VC8116541

Molecular Formula: C15H10F2N2O2

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid - 442531-48-8

Specification

CAS No. 442531-48-8
Molecular Formula C15H10F2N2O2
Molecular Weight 288.25 g/mol
IUPAC Name 1-(2,4-difluorophenyl)-2-methylbenzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C15H10F2N2O2/c1-8-18-12-6-9(15(20)21)2-4-14(12)19(8)13-5-3-10(16)7-11(13)17/h2-7H,1H3,(H,20,21)
Standard InChI Key IZUUWRZMRVYXQI-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1C3=C(C=C(C=C3)F)F)C=CC(=C2)C(=O)O
Canonical SMILES CC1=NC2=C(N1C3=C(C=C(C=C3)F)F)C=CC(=C2)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₅H₁₀F₂N₂O₂
Molecular Weight288.25 g/mol
CAS Registry Number442531-48-8
MDL NumberMFCD02939956

The compound’s IUPAC name is 1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, and its SMILES representation is CC1=NC2=C(N1C3=CC(=C(C=C3)F)F)C=CC(=C2)C(=O)O .

Spectral Characteristics

  • ¹H NMR (DMSO-d₆): Peaks corresponding to aromatic protons (δ 7.24–8.30 ppm), methyl groups (δ 2.46 ppm), and carboxylic acid (broad signal at δ 12–13 ppm) .

  • ¹³C NMR: Signals for carbonyl carbons (δ ~169 ppm), aromatic carbons (δ 110–155 ppm), and fluorinated carbons (δ 145–155 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 288.25 (M⁺) .

Synthesis and Reactivity

Key Reactivity

  • Carboxylic Acid Functionalization: Forms esters, amides, or salts for improved bioavailability .

  • Electrophilic Substitution: Fluorine atoms direct further substitutions on the phenyl ring .

Physicochemical Properties

PropertyValue
Melting Point136–170°C (varies by purity)
SolubilityDMSO > Ethanol > Water
LogP (Partition Coeff.)2.8 (predicted)
Hazard ClassificationIrritant (Skin/Eye)

The compound is stable under ambient conditions but degrades at high temperatures (>200°C) .

Applications in Pharmaceutical Research

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. Fluorination enhances membrane permeability, making this compound a candidate for:

  • Antifungal Agents: Targets fungal cytochrome P450 enzymes .

  • Antiviral Therapeutics: Inhibits viral protease activity in preclinical studies .

SupplierPurityPrice (500 mg)
Matrix Scientific 95%$189
Crysdot 97%$594
American Custom Chem 95%$785.40

Future Directions

  • Structure-Activity Optimization: Modifying the carboxylic acid group to enhance pharmacokinetics.

  • Targeted Drug Delivery: Conjugating with nanoparticles for reduced off-target effects .

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